molecular formula C25H18ClN3O3S B2528542 N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-41-9

N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2528542
CAS RN: 895649-41-9
M. Wt: 475.95
InChI Key: ZXMRXZJJPOEDTN-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide" is a structurally complex molecule that is likely to have interesting chemical and pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, which can lead to the formation of ring-annulated products like thiazolo[3,2-a]pyrimidinones . These processes typically involve the elimination of by-products like aniline or 2-aminobenzothiazole and yield the desired products in acceptable yields. The synthesis route is confirmed by analytical and spectral studies, as well as single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and computational methods. For instance, the compound N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide has been characterized using vibrational spectroscopy and density functional theory (DFT) . The optimized geometry of such molecules often shows a non-planar structure between the phenyl and pyrimidine rings, influenced by the substitution of electronegative atoms like chlorine . The conformational behavior of related molecules, such as N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, is determined by internal rotation of substituent groups, as shown by computer modeling .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored through their interactions with other molecules. For example, in-silico docking studies have shown that similar molecules exhibit inhibition activity against viruses, suggesting potential antiviral properties . The formation of stable hydrogen bonds, as revealed by natural bond orbital (NBO) analysis, contributes to the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various computational and experimental approaches. The vibrational spectral analysis provides insights into the stability and electronic interactions within the molecules . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been studied to predict the behavior of these compounds in biological systems . The intermolecular interactions and crystal packing are further understood through Hirshfeld surface analysis and 2D-fingerprint plots .

Scientific Research Applications

Synthesis and Bioactivity

  • Antibacterial Activity : The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of related compounds, including those with chlorophenyl and oxo-thiazolidines structures, have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. These findings suggest potential antibacterial applications for similarly structured compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
  • Antitumor Activity : Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared, showing potential in fast and convenient synthetic routes. These compounds were identified through various analytical techniques, suggesting their applicability in developing antitumor agents (Yu et al., 2014).
  • Synthesis and Evaluation of Novel Derivatives : Synthesis of novel thiazolidinone and acetidinone derivatives has been undertaken, with the compounds screened for their antimicrobial activity against different micro-organisms. Such studies highlight the chemical versatility and potential biological applications of these compounds (Mistry, Desai, & Intwala, 2009).
  • Ligand-Protein Interactions and Photovoltaic Efficiency : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency modeling, illustrate the complex applications these compounds might have in both biological sciences and materials science (Mary et al., 2020).

Synthesis Techniques and Chemical Analysis

  • Fused Thiazolo[3,2-a]pyrimidinones : The development of synthetic routes for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products using 2-chloro-N-phenylacetamide as a building block reflects advanced methods in organic synthesis. This work underscores the importance of these compounds in creating pharmacologically active molecules (Janardhan et al., 2014).

Potential CNS Depressant Activity

  • Derivatives synthesized from chloromethyl and N-substituted arylthieno pyrimidin-4-ones were screened for central nervous system depressant activity. This research demonstrates the potential for these compounds in developing new CNS depressants (Manjunath et al., 1997).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-15-7-2-4-11-19(15)29-24(31)23-22(18-10-3-5-12-20(18)32-23)28-25(29)33-14-21(30)27-17-9-6-8-16(26)13-17/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMRXZJJPOEDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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